molecular formula C15H20N2O2S B569789 Dansyl-isopropylamine CAS No. 113850-15-0

Dansyl-isopropylamine

Cat. No.: B569789
CAS No.: 113850-15-0
M. Wt: 292.397
InChI Key: YUYCKXJQNHMBOC-UHFFFAOYSA-N
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Description

Dansyl-isopropylamine is a fluorescent compound widely used in biochemical and analytical applications. It is a derivative of dansyl chloride, where the dansyl group is attached to an isopropylamine moiety. This compound is known for its strong fluorescence properties, making it useful in various detection and labeling techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-isopropylamine typically involves the reaction of dansyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under basic conditions provided by a base like sodium carbonate or triethylamine. The reaction proceeds as follows:

  • Dissolve dansyl chloride in an organic solvent.
  • Add isopropylamine to the solution.
  • Add a base to the mixture to facilitate the reaction.
  • Stir the reaction mixture at room temperature for a specified period, usually around 1-2 hours.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dansyl-isopropylamine undergoes various chemical reactions, including:

    Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Complexation: this compound can form complexes with metal ions, which can alter its fluorescence properties.

Common Reagents and Conditions

    Bases: Sodium carbonate, triethylamine.

    Solvents: Acetone, acetonitrile.

    Metal Ions: Copper(II), mercury(II).

Major Products Formed

    Dansyl Derivatives: Substitution reactions can yield various dansyl derivatives.

    Metal Complexes: Complexation with metal ions forms fluorescent metal-dansyl complexes.

Scientific Research Applications

Dansyl-isopropylamine is used in a wide range of scientific research applications, including:

    Biochemistry: Used as a fluorescent probe for detecting and quantifying amino acids, peptides, and proteins.

    Analytical Chemistry: Employed in liquid chromatography-mass spectrometry (LC-MS) for the analysis of biological samples.

    Environmental Sensing: Incorporated into polymers for detecting hazardous chemical vapors and monitoring environmental conditions.

    Medical Research: Utilized in studying metabolic pathways and diagnosing diseases through fluorescence-based assays.

Mechanism of Action

The mechanism of action of Dansyl-isopropylamine involves its strong fluorescence properties. When exposed to ultraviolet light, the dansyl group absorbs energy and emits light at a different wavelength, making it detectable. This fluorescence can be influenced by the chemical environment, such as pH, solvent polarity, and the presence of metal ions. The compound’s ability to form complexes with metal ions also plays a role in its detection capabilities.

Comparison with Similar Compounds

Similar Compounds

    Dansyl Chloride: The precursor to Dansyl-isopropylamine, used for labeling amino acids and peptides.

    Dansyl Hydrazine: Another dansyl derivative used in fluorescence applications.

    Dansyl Cadaverine: Used in studying protein-protein interactions and enzyme activities.

Uniqueness

This compound is unique due to its specific structure, which combines the fluorescence properties of the dansyl group with the reactivity of isopropylamine. This combination makes it particularly useful in applications requiring strong fluorescence and specific reactivity with amino groups.

Properties

IUPAC Name

5-(dimethylamino)-N-propan-2-ylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11(2)16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(3)4/h5-11,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYCKXJQNHMBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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